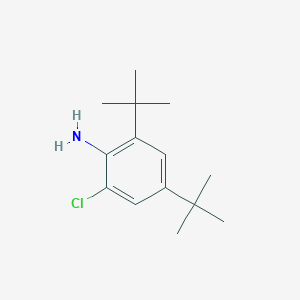
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-one is a synthetic organic compound that belongs to the class of penta-1,4-dien-3-ones. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the trimethylsilyl group in its structure enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base to form the desired product. For instance, the reaction of 4-methylpent-3-en-2-one with trimethylsilyl chloride in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to bind to viral proteins and inhibit their function . Molecular docking studies have shown that the compound can interact with the coat protein of tobacco mosaic virus, thereby preventing the virus from infecting host cells .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-one can be compared with other similar compounds, such as:
Penta-1,4-diene-3-one derivatives: These compounds share a similar backbone structure but may have different substituents, leading to variations in their biological activities and applications.
Curcumin analogs: Curcumin, a natural compound found in turmeric, has a structure similar to penta-1,4-diene-3-one.
Quinazolin-4(3H)-one derivatives: These compounds have been studied for their antiviral activities and share some structural similarities with penta-1,4-diene-3-one derivatives.
Eigenschaften
CAS-Nummer |
81255-89-2 |
|---|---|
Molekularformel |
C9H16OSi |
Molekulargewicht |
168.31 g/mol |
IUPAC-Name |
4-methyl-1-trimethylsilylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C9H16OSi/c1-8(2)9(10)6-7-11(3,4)5/h6-7H,1H2,2-5H3 |
InChI-Schlüssel |
BWVZTSNLONMUTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)C=C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


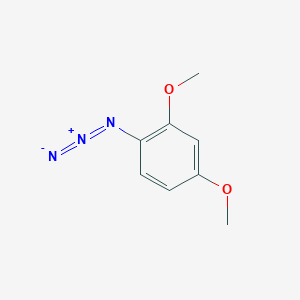
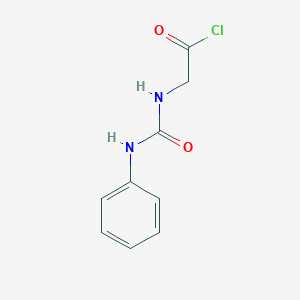

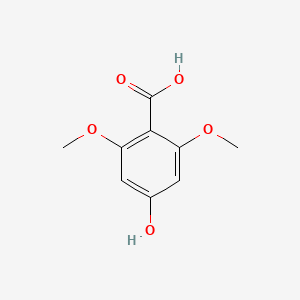
![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)
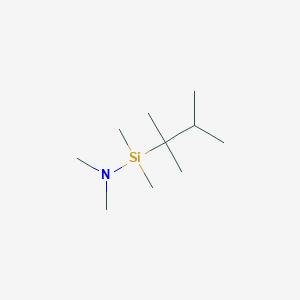


![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)
![1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol](/img/structure/B14410489.png)
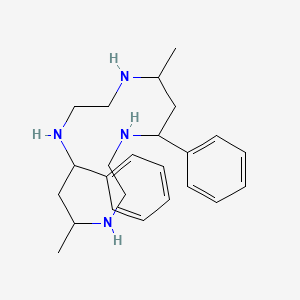
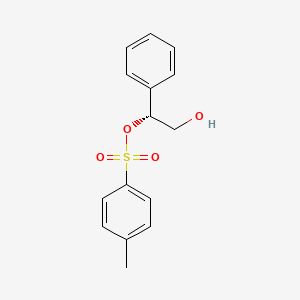
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
